(1R)-1-(1-benzofuran-2-yl)butan-1-amine
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Overview
Description
(1R)-1-(1-benzofuran-2-yl)butan-1-amine is a chiral amine compound featuring a benzofuran ring attached to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzofuran-2-yl)butan-1-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and acyl chlorides.
Attachment of Butan-1-Amine Chain: The butan-1-amine chain is introduced via nucleophilic substitution reactions, where the amine group replaces a leaving group on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the benzofuran ring into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Binds to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Diagnostics: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Incorporated into polymers and materials to enhance their properties.
Electronics: Used in the synthesis of organic electronic materials.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1-benzofuran-2-yl)ethan-1-amine
- (1R)-1-(1-benzofuran-2-yl)propan-1-amine
- (1R)-1-(1-benzofuran-2-yl)pentan-1-amine
Uniqueness
(1R)-1-(1-benzofuran-2-yl)butan-1-amine is unique due to its specific chain length and chiral center, which can influence its binding affinity and selectivity towards molecular targets. This makes it distinct from other similar compounds with different chain lengths or configurations.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3/t10-/m1/s1 |
InChI Key |
LWEBUMRBYYUFSZ-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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